N1-Acetylation Eliminates Hydrogen Bond Donor Capacity: Direct Comparison with CAS 80466-86-0
The N1-acetyl group of the target compound eliminates the pyrazole NH proton, reducing the hydrogen bond donor (HBD) count from 1 in the non-acetylated analog 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (CAS 80466-86-0) to 0 in the target compound [1]. This modification is expected to enhance passive membrane permeability and reduce metabolic glucuronidation susceptibility, as demonstrated across multiple N-acetylated heterocycle series [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (CAS 80466-86-0): HBD = 1 |
| Quantified Difference | ΔHBD = -1 (complete elimination of HBD capacity) |
| Conditions | Structural analysis based on molecular formula and functional group assessment |
Why This Matters
A zero HBD count is a distinguishing feature for CNS drug discovery programs, as HBD count is inversely correlated with blood-brain barrier permeability; procurement of the N1-acetylated compound is essential when permeability optimization is a project goal.
- [1] ChemBase. 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (CAS 80466-86-0), ChemBase ID 114650. www.chembase.cn. Accessed April 2026. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1(6):435-449. View Source
